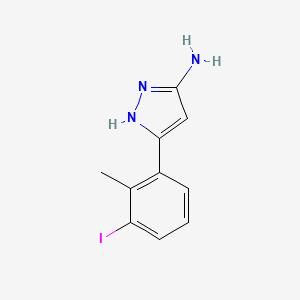
3-Acetyl-4-bromo-6-azaindole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Acetyl-4-bromo-6-azaindole is a heterocyclic compound that belongs to the azaindole family. Azaindoles are known for their significant biological activities and are often used as core structures in drug discovery and development. The presence of both bromine and acetyl groups in this compound makes it a versatile intermediate in organic synthesis.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Acetyl-4-bromo-6-azaindole typically involves the bromination of 6-azaindole followed by acetylation. One common method starts with 3-bromo-4-chloro-5-nitropyridine, which undergoes a series of reactions including condensation with malonic ester, reduction, and cyclization to form 4-bromo-6-azaindole . The acetylation step can be achieved using acetyl chloride in the presence of a base such as pyridine.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimizing reaction conditions for yield and purity, would apply. This might include the use of continuous flow reactors and automated systems to ensure consistent production.
Análisis De Reacciones Químicas
Types of Reactions
3-Acetyl-4-bromo-6-azaindole can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The acetyl group can be oxidized to a carboxylic acid or reduced to an alcohol.
Coupling Reactions: The compound can participate in Suzuki or Heck coupling reactions to form more complex molecules.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Coupling: Palladium catalysts and appropriate ligands in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine would yield an amino-azaindole derivative, while oxidation of the acetyl group would produce a carboxylic acid derivative.
Aplicaciones Científicas De Investigación
3-Acetyl-4-bromo-6-azaindole has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a kinase inhibitor, which could be useful in cancer research.
Medicine: Explored for its therapeutic potential in various diseases due to its ability to interact with biological targets.
Industry: Utilized in the development of new materials and as a building block in organic synthesis.
Mecanismo De Acción
The mechanism of action of 3-Acetyl-4-bromo-6-azaindole is primarily related to its ability to inhibit kinases. Kinases are enzymes that play a crucial role in cell signaling and regulation. By inhibiting these enzymes, this compound can interfere with various cellular processes, making it a potential candidate for drug development . The molecular targets and pathways involved include the ATP-binding sites of kinases, which are essential for their activity.
Comparación Con Compuestos Similares
Similar Compounds
4-Bromo-6-azaindole: Lacks the acetyl group, making it less versatile in certain synthetic applications.
3-Acetyl-6-azaindole: Lacks the bromine atom, which reduces its reactivity in substitution reactions.
6-Azaindole: The parent compound without any substituents, used as a starting material for various derivatives.
Uniqueness
3-Acetyl-4-bromo-6-azaindole is unique due to the presence of both bromine and acetyl groups, which enhance its reactivity and versatility in organic synthesis. This dual functionality allows for a wider range of chemical transformations compared to its simpler analogs.
Propiedades
Fórmula molecular |
C9H7BrN2O |
|---|---|
Peso molecular |
239.07 g/mol |
Nombre IUPAC |
1-(4-bromo-1H-pyrrolo[2,3-c]pyridin-3-yl)ethanone |
InChI |
InChI=1S/C9H7BrN2O/c1-5(13)6-2-12-8-4-11-3-7(10)9(6)8/h2-4,12H,1H3 |
Clave InChI |
CDAZPTAUXYLMJA-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)C1=CNC2=CN=CC(=C12)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-[2-[2-[2-(Boc-amino)ethoxy]ethoxy]ethoxy]-N-[2-(2,6-dioxo-3-piperidyl)-1,3-dioxo-4-isoindolinyl]acetamide](/img/structure/B13691192.png)
![3-[4-(tert-Butyl)phenyl]-2H-azirine](/img/structure/B13691195.png)


![2-Amino-2-[4-(tert-butyl)phenyl]acetamide](/img/structure/B13691231.png)
![1-(Cyclopropylmethyl)pyrazolo[3,4-d]pyrimidine-6-carboxylic Acid](/img/structure/B13691236.png)

![1-Acetylimidazo[1,2-a]quinoline](/img/structure/B13691247.png)

![Methyl 4-Oxo-4-[4-[4-(phenethylcarbamoyl)phenoxy]-1-piperidyl]butanoate](/img/structure/B13691263.png)
![3-[(Chloromethoxy)methyl]toluene](/img/structure/B13691266.png)
![Ethyl 1H-benzo[g]indazole-3-carboxylate](/img/structure/B13691274.png)
